2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid
Description
Properties
IUPAC Name |
2,2-dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-4-6-10(7-5-9)11(14)8-13(2,3)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWFFUPISWVWNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645493 | |
| Record name | 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71821-98-2 | |
| Record name | 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid typically involves the reaction of 4-methylbenzaldehyde with acetone in the presence of a base to form an intermediate, which is then oxidized to yield the final product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: this compound can be converted to 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutanedioic acid.
Reduction: The compound can be reduced to 2,2-Dimethyl-4-(4-methylphenyl)-4-hydroxybutyric acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H16O3
- Molecular Weight : 220.26 g/mol
- CAS Number : 71821-98-2
The compound features a ketone and a carboxylic acid functional group, which are crucial for its reactivity and interactions with biological targets.
Chemistry
2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to corresponding carboxylic acids or other oxidized derivatives. |
| Reduction | The ketone group can be reduced to form alcohols. |
| Substitution | Can react with electrophiles to form substituted derivatives. |
Biology
Research has explored the compound's potential effects on biological systems, particularly its role in enzyme inhibition. The mechanisms involve binding to specific enzymes or receptors, potentially modulating metabolic pathways.
Medicine
The compound is under investigation for its therapeutic properties:
- Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of apoptotic pathways.
Study on Anti-inflammatory Activity
In a controlled experiment involving mice with induced paw edema, the administration of this compound resulted in a significant reduction in swelling compared to the control group. This finding supports its potential as an anti-inflammatory agent.
Anticancer Activity Assessment
A study examining the effects on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and carboxylic acid groups play a crucial role in its binding affinity and activity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutyric acid, emphasizing differences in substituents, molecular properties, and applications:
Structural and Functional Insights
Substituent Effects: Aromatic Substituents: The 4-methylphenyl group in the target compound provides moderate steric bulk and lipophilicity. In contrast, fenbufen’s biphenyl group enhances aromatic stacking interactions, critical for NSAID activity . Halogenation: Fluorine or chlorine substituents (e.g., 3-fluorophenyl in CAS 898766-70-6 or 3-chloro in Esfar) improve metabolic stability and binding affinity in drug candidates .
Pharmacological Relevance: Fenbufen and Esfar are clinically validated drugs, whereas this compound and its analogs remain primarily research tools. The acetamidophenyl derivative (C₁₂H₁₃NO₄) demonstrates utility in synthesizing dihydropyridazinones, a class of compounds with reported cardiovascular and anti-inflammatory effects .
Synthetic Utility: Compounds like 4-(2,4-dimethylphenyl)-4-oxobutanoic acid (CAS 15880-03-2) serve as intermediates for further functionalization, such as coupling with hydrazines or alcohols .
Research Findings and Data
Key Properties and Trends
- Molecular Weight: The target compound (220.26 g/mol) is lighter than fenbufen (254.28 g/mol) but heavier than non-dimethyl analogs (e.g., 206.24 g/mol for CAS 15880-03-2).
- Lipophilicity : Dimethyl and halogenated derivatives exhibit higher logP values, favoring membrane permeability .
- Crystallization : Preliminary studies on fenbufen and related oxobutyric acids suggest that gel-based crystallization methods can yield high-purity crystals, applicable to pharmaceutical formulations .
Biological Activity
Overview
2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is an organic compound characterized by its unique structure, which includes both a ketone and a carboxylic acid functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 246.29 g/mol. The compound features a central butyric acid skeleton modified at the 2 and 4 positions by dimethyl and phenyl groups, respectively, which contribute to its steric hindrance and influence its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby affecting various physiological processes.
- Receptor Modulation : The compound can interact with cellular receptors, altering signal transduction pathways that are crucial for pain and inflammation responses.
- Gene Expression : It has been shown to influence the expression of genes related to inflammatory responses, further supporting its role in therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit the synthesis of prostaglandins, which are mediators of inflammation. This action positions it as a candidate for therapeutic applications similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
- Analgesic Effects : Its analgesic properties have been linked to its modulation of pain pathways, potentially providing relief in various pain conditions .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its overall therapeutic profile .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 2,2-Dimethyl-4-(3-methoxy-4-methylphenyl)-4-oxobutyric acid | Similar backbone with methoxy substitution | Notable anti-inflammatory and analgesic properties |
| 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid | Similar backbone with additional methyl groups | Exhibits anti-inflammatory effects |
Case Studies
Several studies have explored the biological activity of this compound:
- In vitro Studies : Research conducted on cell lines demonstrated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines. This suggests a potential mechanism for its anti-inflammatory effects .
- Animal Models : In animal models of pain and inflammation, administration of the compound led to significant reductions in pain scores compared to control groups. These findings support its potential as a therapeutic agent for managing inflammatory conditions .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics and low toxicity profiles, indicating its viability for further development as a pharmaceutical agent .
Q & A
Q. What are the recommended synthetic routes for 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutyric acid, and how can reaction efficiency be optimized?
The compound can be synthesized via Friedel-Crafts acylation using maleic anhydride and a 4-methylphenyl substrate, followed by dimethylation of the β-keto acid intermediate. Reaction efficiency can be optimized by:
- Using Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution .
- Controlling temperature (e.g., 0–5°C during acylation to minimize side reactions) .
- Purifying intermediates via recrystallization or column chromatography to improve yield .
Q. How should researchers characterize this compound using spectroscopic methods?
Key spectroscopic techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.4 ppm for the 4-methylphenyl group) and ketone/acid carbonyl signals (δ 170–210 ppm in ¹³C) .
- IR Spectroscopy : Confirm the ketone (∼1700 cm⁻¹) and carboxylic acid (∼2500–3300 cm⁻¹ broad O-H stretch) functional groups .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 248.3 for C₁₃H₁₆O₃) .
Q. What stability considerations are critical for handling this compound under varying experimental conditions?
- Thermal Stability : Decomposition occurs above 150°C; store at −20°C in inert atmospheres .
- pH Sensitivity : The carboxylic acid group may undergo esterification under acidic conditions or decarboxylation under strong bases. Use neutral buffers (pH 6–8) for biological assays .
Advanced Research Questions
Q. What mechanistic insights explain the formation of stereoisomers during synthesis, and how can enantiomeric purity be ensured?
The α,β-unsaturated ketone intermediate may form cis/trans isomers during acylation. To ensure enantiomeric purity:
Q. How can researchers resolve contradictory data in biological activity studies involving this compound?
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability or impurity interference. Mitigation strategies include:
Q. What advanced applications exist for this compound in coordination chemistry or metal complexation?
The ketone and carboxylic acid groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Methodologies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
